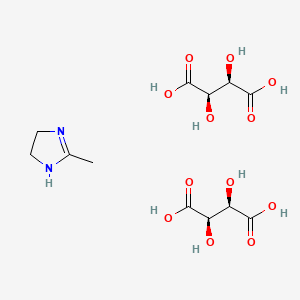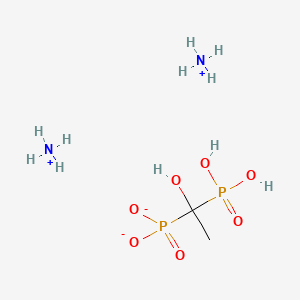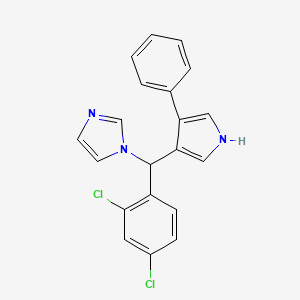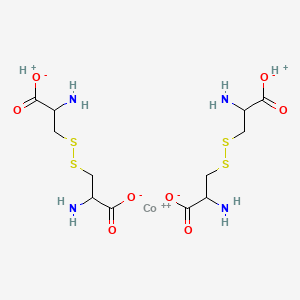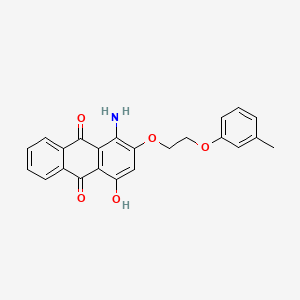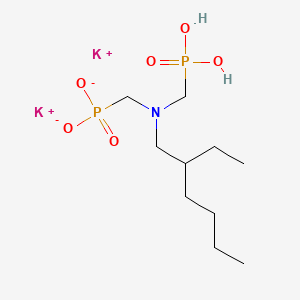
Dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C10H21K2NO6P2. It is known for its unique structure, which includes a bisphosphonate group linked to an imino-bis-methylene moiety. This compound is used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate typically involves the reaction of 2-ethylhexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure. The process involves:
Reaction of 2-ethylhexylamine with formaldehyde: This step forms an intermediate imine.
Addition of phosphorous acid: The imine reacts with phosphorous acid to form the bisphosphonate compound.
Neutralization with potassium hydroxide: The final step involves neutralizing the reaction mixture with potassium hydroxide to obtain the dipotassium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control the reaction conditions precisely. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the bisphosphonate group to phosphine oxides.
Substitution: The imino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Substituted imino-bis-methylene derivatives.
Scientific Research Applications
Dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential use in bone resorption disorders due to its bisphosphonate structure.
Industry: Utilized in the formulation of detergents, water treatment chemicals, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate involves its interaction with metal ions and biological molecules. The bisphosphonate group binds strongly to calcium ions, making it effective in inhibiting bone resorption. The imino-bis-methylene moiety can interact with enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- Disodium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate
- Ethylenediaminetetra(methylenephosphonic acid)
- Nitrilotris(methylenephosphonic acid)
Uniqueness
Dipotassium dihydrogen (((2-ethylhexyl)imino)bis(methylene))bisphosphonate is unique due to its specific combination of the bisphosphonate group with the imino-bis-methylene moiety. This structure provides distinct chemical properties, such as strong binding to metal ions and potential biological activity, making it valuable in various applications.
Properties
CAS No. |
94230-75-8 |
|---|---|
Molecular Formula |
C10H23K2NO6P2 |
Molecular Weight |
393.44 g/mol |
IUPAC Name |
dipotassium;[2-ethylhexyl(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H25NO6P2.2K/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);;/q;2*+1/p-2 |
InChI Key |
RXDKVHCGCROPOI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)CN(CP(=O)(O)O)CP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


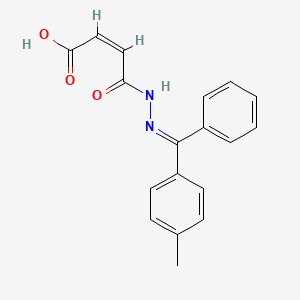
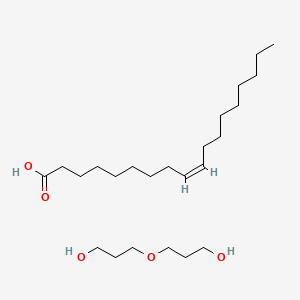

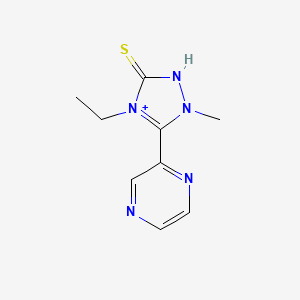

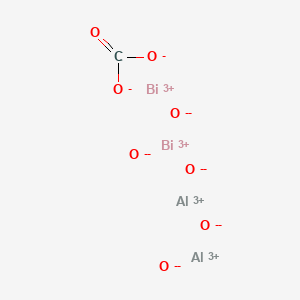
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)

